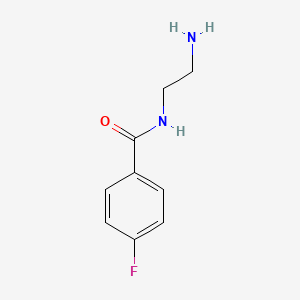

N-(2-aminoethyl)-4-fluorobenzamide

Description

Overview of Benzamide (B126) Chemical Scaffolds in Medicinal Chemistry Research

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide functional group, is a cornerstone in modern medicinal chemistry. mdpi.comwikipedia.org This structural motif is prized for its ability to serve as a versatile building block in the synthesis of new chemical entities. mdpi.com The amide bond within the benzamide structure is a key feature, frequently present in many active derivatives and contributing to a wide range of pharmacological activities. mdpi.com

Researchers have successfully utilized the benzamide scaffold to develop compounds targeting a diverse set of biological pathways. Its derivatives have been investigated for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. mdpi.com The adaptability of the benzamide structure allows for the introduction of various substituents, enabling detailed structure-activity relationship (SAR) studies. This systematic modification helps in optimizing the biological activity and pharmacokinetic properties of the lead compounds. mdpi.com The broad pharmacological significance of benzamide derivatives is also attributed to their physicochemical properties, which facilitate interactions with biological macromolecules. nih.gov

Historical Context of N-(2-aminoethyl)-4-fluorobenzamide and its Derivatives in Preclinical Research

The exploration of fluorinated benzamides, including this compound, represents a strategic approach in medicinal chemistry to enhance the properties of drug candidates. The introduction of fluorine into a molecule can significantly alter its metabolic stability, lipophilicity, and binding affinity to target proteins. ontosight.ainih.gov

While specific, extensive historical preclinical research data on this compound is not widely available in the public domain, the investigation of similar fluorinated benzamides provides a relevant context. For instance, research into other fluorinated benzamide neuroleptics has been documented, involving their synthesis and radiosynthesis for potential applications in imaging and therapy. nih.gov The synthesis of various benzamide derivatives, including those with fluorine substitutions, and their subsequent biological evaluation is a common practice in the quest for new therapeutic agents. nih.govnih.gov These studies often involve creating a series of related compounds to identify those with the most promising activity against specific biological targets. nih.govpsecommunity.orgresearchgate.net

Classification and Structural Commonalities within Benzamide Compound Families in Research Contexts

Benzamide compounds can be broadly classified based on their substitution patterns and the nature of the appended functional groups, which in turn dictates their pharmacological activity. nih.gov For example, the substitution on the benzene ring and the nitrogen of the amide group can lead to vastly different biological effects. nih.gov

One major class of benzamides includes the antipsychotic agents, which often feature specific substitutions that confer dopamine (B1211576) receptor antagonist activity. nih.gov Another significant group comprises compounds with antimicrobial or anticancer properties, where the substitutions are designed to interact with specific enzymes or cellular pathways. nih.govresearchgate.net

A common structural feature within many research-focused benzamide families is the presence of a flexible side chain attached to the amide nitrogen, as seen in this compound. This side chain can play a crucial role in the molecule's interaction with its biological target. The presence of a halogen, such as the fluorine atom in this compound, is another common structural modification explored for its potential to enhance a compound's pharmacological profile. ontosight.ai

Below is an interactive table detailing some key properties of this compound.

| Property | Value |

| Chemical Formula | C9H11FN2O |

| Molecular Weight | 182.19 g/mol |

| CAS Number | 94320-00-0 |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSNCERWNGFUEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409706 | |

| Record name | N-(2-aminoethyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94320-00-0 | |

| Record name | N-(2-aminoethyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 2 Aminoethyl 4 Fluorobenzamide

Established Synthetic Pathways for N-(2-aminoethyl)-4-fluorobenzamide Core Structure

The fundamental structure of this compound consists of a 4-fluorobenzoyl group linked to an ethylenediamine moiety through an amide bond. Its synthesis can be accomplished through several established organic chemistry pathways.

Amide bond formation is a cornerstone of organic synthesis and represents the most direct method for preparing this compound. This strategy involves the coupling of a 4-fluorobenzoic acid derivative with ethylenediamine. To facilitate the reaction, the carboxylic acid is typically "activated" to increase its reactivity toward the amine.

Common approaches include:

Acid Halide Method: 4-fluorobenzoic acid can be converted to a more reactive 4-fluorobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride readily reacts with ethylenediamine to form the desired amide bond. A base is often used to neutralize the hydrochloric acid byproduct.

Carbodiimide Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate the direct coupling of a carboxylic acid and an amine. These reagents activate the carboxyl group, allowing for nucleophilic attack by the amine.

Active Ester Method: The carboxylic acid can be converted into an active ester, for example, an N-hydroxysuccinimide (NHS) ester. This stable intermediate can then be isolated and subsequently reacted with ethylenediamine to yield the final product. This method is particularly prevalent in bioconjugation and radiochemistry, as seen in the synthesis of N-succinimidyl 4-fluorobenzoate (SFB). acs.org

Biocatalytic approaches using enzymes like N-acyltransferases and CoA ligases are also emerging as versatile and sustainable methods for creating amide bonds under mild, aqueous conditions. rsc.orgrsc.org

Reductive amination offers an alternative pathway to the target compound. wikipedia.orglibretexts.org This two-step, one-pot process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced to an amine. masterorganicchemistry.comchemistrysteps.com

To synthesize the this compound core, this would typically involve:

Imine Formation: The reaction between 4-fluorobenzaldehyde and ethylenediamine. This forms an imine intermediate.

Reduction: The imine is then reduced in situ to the corresponding amine.

A key advantage of this method is the use of mild reducing agents that are selective for the imine over the starting carbonyl compound. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common reagents for this transformation because they are less reactive towards aldehydes and ketones under neutral or weakly acidic conditions. masterorganicchemistry.comcommonorganicchemistry.com

| Method | Reactants | Key Reagents | Notes |

| Amide Bond Formation | 4-fluorobenzoic acid + ethylenediamine | DCC, EDC, SOCl₂, NHS esters | Most direct route; requires activation of the carboxylic acid. |

| Reductive Amination | 4-fluorobenzaldehyde + ethylenediamine | NaBH₃CN, NaBH(OAc)₃ | Forms an imine intermediate which is subsequently reduced. |

Strategies for Radiolabeling and Radiopharmaceutical Precursor Development

The fluorinated benzamide (B126) scaffold is of significant interest in nuclear medicine for the development of positron emission tomography (PET) imaging agents. The relatively long half-life of Fluorine-18 (¹⁸F, t½ ≈ 109.8 minutes) allows for complex radiosynthesis and imaging procedures. nih.govfrontiersin.org

The introduction of ¹⁸F is most commonly achieved through a nucleophilic aromatic substitution (SₙAr) reaction. frontiersin.orguchicago.edu This process requires an aromatic ring that is "activated" by an electron-withdrawing group (e.g., -NO₂, -CN, carbonyl group) positioned ortho or para to a good leaving group. uchicago.edu

For the synthesis of ¹⁸F-labeled 4-fluorobenzamide derivatives, a common precursor is a benzene (B151609) ring substituted at the 4-position with a leaving group such as a trimethylammonium salt. The high positive charge of this group strongly activates the ring for nucleophilic attack by the [¹⁸F]fluoride ion. nih.govresearchgate.net

N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is a widely used prosthetic group for labeling proteins and peptides with Fluorine-18. nih.govresearchgate.net It serves as an activated form of 4-[¹⁸F]fluorobenzoic acid, ready to react with primary amines. The synthesis of [¹⁸F]SFB is a well-established multi-step process. mdpi.com

A typical synthesis proceeds as follows:

Radiolabeling: A precursor, such as 4-formyl-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate, is reacted with [¹⁸F]fluoride to produce 4-[¹⁸F]fluorobenzaldehyde. nih.govresearchgate.net

Oxidation: The resulting 4-[¹⁸F]fluorobenzaldehyde is oxidized to 4-[¹⁸F]fluorobenzoic acid using an oxidizing agent like potassium permanganate (KMnO₄). acs.org

Activation: The 4-[¹⁸F]fluorobenzoic acid is converted to the active N-succinimidyl ester, [¹⁸F]SFB. This can be achieved by treatment with reagents like N,N'-disuccinimidyl carbonate (DSC) or a combination of dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide. acs.orgnih.gov

This entire process can be performed in a "one-pot" synthesis, with decay-corrected radiochemical yields typically in the range of 30-44%. nih.govhoustonmethodist.org The total synthesis and purification time is approximately 60-80 minutes. nih.govresearchgate.net More recent methods focus on single-step radiosynthesis from diaryliodonium salts or pinacol aryl boronates to simplify the procedure and reduce synthesis time. mdpi.com

| Precursor Type | Key Features | Typical Yield (Decay-Corrected) | Reference |

| Quaternary Ammonium Salt | Multi-step "one-pot" synthesis | 30-44% | nih.govresearchgate.nethoustonmethodist.org |

| Diaryliodonium (DAI) Salt | One-step synthesis approach | ~30% (non-decay-corrected) | mdpi.com |

| Pinacol Aryl Boronate (ArylBPin) | Copper-mediated one-step synthesis | 56 ± 3% (Radiochemical Conversion) | mdpi.com |

Once [¹⁸F]SFB is synthesized and purified, it can be readily coupled to molecules containing a primary amine. The succinimidyl group is an excellent leaving group, allowing the amine to attack the carbonyl carbon and form a stable amide bond.

This reaction is central to creating complex radiolabeled molecules. For instance, to form a derivative structurally analogous to the title compound, [¹⁸F]SFB can be reacted with an amine precursor. A relevant example is the synthesis of N-[2-(4-¹⁸F-fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM), a thiol-reactive labeling agent. In this synthesis, [¹⁸F]SFB is coupled with N-(2-aminoethyl)maleimide. nih.gov This reaction demonstrates the formation of the N-(2-aminoethyl)-4-[¹⁸F]fluorobenzamide core, which is then attached to a maleimide functional group for further conjugation to proteins and peptides. nih.govnih.gov

This coupling reaction is typically performed under mild basic conditions and results in high conjugation yields, often exceeding 85%. nih.gov

Chelation with Gallium-68 (68Ga) for Diagnostic Probes

The development of diagnostic probes for Positron Emission Tomography (PET) often involves chelating a positron-emitting radionuclide, such as Gallium-68 (68Ga), to a biologically active molecule. The aminoethyl group of this compound is a key functional handle for attaching a chelator capable of stably binding 68Ga.

The macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is widely used for its ability to form highly stable complexes with Gallium-68. nih.govnih.gov The primary amine of this compound or its derivatives can be covalently attached to a DOTA molecule, often through an appropriate linker. Once conjugated, the DOTA-benzamide construct can be radiolabeled with 68Ga. This process has been demonstrated with other benzamide derivatives for melanoma imaging. nih.gov For instance, a DOTA-conjugated procainamide derivative was successfully synthesized and labeled with 68Ga. nih.gov The labeling process is typically efficient, often performed using 68Ge/68Ga generators which provide a cyclotron-independent source of the radioisotope. nih.govspringernature.com Studies on various DOTA-conjugated peptides and benzamide derivatives report high radiochemical yields and purity. nih.govnih.gov For example, the synthesis of a 68Ga-labeled DOTA-benzamide derivative for melanoma imaging achieved a radiochemical yield of approximately 80% with a radiochemical purity of over 97%. nih.gov Another fluorinated benzamide derivative conjugated with DOTA and chelated with 68Ga demonstrated a radiochemical yield and purity of over 95%. nih.gov

Preparation of Thiol-Reactive Maleimide-Based Synthons (e.g., 18F-FBEM)

A significant application of the this compound scaffold is in the synthesis of prosthetic groups, or synthons, for the fluorine-18 (18F) radiolabeling of biomolecules. One such prominent synthon is N-[2-(4-18F-fluorobenzamido)ethyl]maleimide (18F-FBEM). nih.govnih.gov This molecule is particularly valuable because the maleimide group reacts selectively with thiol (sulfhydryl) groups found in cysteine residues of peptides and proteins. nih.govbiotium.com

The synthesis of 18F-FBEM involves coupling an 18F-labeled 4-fluorobenzoic acid derivative, such as N-succinimidyl 4-18F-fluorobenzoate (18F-SFB), with N-(2-aminoethyl)maleimide. nih.govnih.govsnmjournals.org An alternative automated synthesis method involves first preparing 4-[18F]Fluorobenzoic acid, which is then coupled to N-(2-aminoethyl)maleimide. nih.gov This approach creates a bifunctional molecule where one end carries the 18F radiolabel for PET imaging, and the other end has a thiol-reactive maleimide group for conjugation to a targeting biomolecule, such as an RGD peptide for imaging integrin expression. nih.govnih.gov

Advanced Chemical Modifications for Structure-Activity Optimization

To improve the biological properties of this compound-based compounds, such as target affinity, specificity, and pharmacokinetics, advanced chemical modifications are employed. These modifications can be targeted at either the benzene ring or the aliphatic amine group.

Modifying the substituents on the benzene ring can significantly influence the electronic and steric properties of the molecule, thereby affecting its biological activity. libretexts.orgmsu.edu The parent compound already contains a fluorine atom at the 4-position. Further modifications can include the introduction of other halogens or different functional groups. A study on analogues of N-(2-aminoethyl)benzamide involved the synthesis of various halo- and nitro-substituted derivatives to investigate their potency as monoamine oxidase-B inhibitors. nih.gov Such substitutions can alter the molecule's reactivity and how it interacts with its biological target. nih.govdocbrown.info The position and nature of the substituent group dictate whether the ring becomes more or less reactive towards further substitution and directs where new substituents will be added. msu.edudocbrown.info

The primary aliphatic amine of this compound is a common site for derivatization. sigmaaldrich.comresearchgate.net This group can be modified to alter the molecule's polarity, basicity, and potential for hydrogen bonding. A key example is the creation of dialkylaminoethyl chains. The synthesis of N-(2-(Dimethylamino)Ethyl)-4-Fluorobenzamide, for instance, involves the conversion of the primary amine into a tertiary amine by adding two methyl groups. google.com Such modifications are crucial for optimizing the structure-activity relationship, as changes to the amine group can profoundly impact the compound's interaction with biological systems. nih.gov

Radiochemical Yield and Purity Considerations in Synthesis

In the synthesis of radiolabeled compounds, achieving high radiochemical yield and purity is paramount for clinical applications. nih.govd-nb.info Radiochemical yield refers to the amount of radioactivity incorporated into the desired product relative to the starting amount, while radiochemical purity is the percentage of the total radioactivity in the final product that is in the desired chemical form.

For 68Ga-labeled DOTA-benzamide derivatives, syntheses have been reported with high efficiency. One study documented a radiochemical yield of approximately 80% and a radiochemical purity exceeding 97%. nih.gov Another reported both yield and purity as being over 95%. nih.gov GMP-compliant syntheses of other 68Ga-DOTA tracers have yielded radiochemically pure and stable products with yields around 60%. mdpi.com

The following table summarizes key radiochemical data for derivatives of this compound.

| Radiotracer Type | Radioisotope | Parameter | Reported Value |

| DOTA-Benzamide Derivative | 68Ga | Radiochemical Yield | ~80% nih.gov |

| DOTA-Benzamide Derivative | 68Ga | Radiochemical Purity | >97% nih.gov |

| Fluorinated DOTA-Benzamide | 68Ga | Radiochemical Yield | >95% nih.gov |

| Fluorinated DOTA-Benzamide | 68Ga | Radiochemical Purity | >95% nih.gov |

| 18F-FBEM (Automated) | 18F | Radiochemical Yield (uncorrected) | 17.3 ± 7.1% nih.gov |

| 18F-FBEM-Peptide Conjugate | 18F | Radiochemical Yield (decay-corrected) | 20% ± 4% nih.gov |

| 18F-FBEM-Peptide Conjugate | 18F | Radiochemical Purity | >98% nih.govnih.gov |

| 18F-FBEM-Peptide Conjugate | 18F | Specific Activity | 100-150 TBq/mmol nih.govnih.gov |

Molecular Target Identification and Biological Mechanism Elucidation Preclinical Research

Investigations into Melanin-Binding Affinity and Selectivity in Preclinical Models

The benzamide (B126) chemical structure is recognized for its selective affinity for melanin, the pigment that is significantly increased in malignant melanoma due to elevated tyrosinase activity. nih.gov This affinity is not based on a typical receptor-ligand interaction or covalent bonding but rather on a combination of biophysical forces. snmjournals.org Preclinical studies on benzamide derivatives structurally similar to N-(2-aminoethyl)-4-fluorobenzamide have provided significant insight into this interaction. For instance, N-(2-(dimethylamino)ethyl)-4-18F-fluorobenzamide (¹⁸F-DMFB), a closely related compound, demonstrated a high binding affinity for synthetic melanin, with approximately 90% of the compound bound within 10 minutes, a level that was sustained for up to two hours. nih.gov

In cellular models, the specificity of this binding has been clearly demonstrated. In B16F10 mouse melanoma cells, uptake of ¹⁸F-DMFB was found to be melanin-specific, increasing by more than 18-fold when melanin synthesis was stimulated in the cells. nih.gov Similarly, studies with N-(2-diethylaminoethyl)-4-iodobenzamide ([¹²⁵I]BZA) showed high uptake only in melanotic (melanin-producing) human melanoma cells, with very low incorporation in amelanotic cells, further confirming the correlation between compound uptake and melanin content. nih.gov This melanin-binding characteristic can lead to drug retention in pigmented tissues. wuxiapptec.comwuxiapptec.com

The interaction between benzamide derivatives and melanin is understood to be governed by two primary biophysical principles: electrostatic and hydrophobic forces. snmjournals.orgnih.gov Melanin is an anionic polymer, and its structure contains carboxylate groups that are negatively charged at physiological pH. snmjournals.orgplos.org This allows for an ionic interaction with positively charged molecules. nih.gov

Simultaneously, the aromatic nature of both the benzamide structure and the indole-based units of melanin facilitates hydrophobic interactions. nih.govplos.org Research on [¹²⁵I]BZA binding to synthetic melanin supported the role of these forces. The influence of the ionic environment on binding pointed to the involvement of electrostatic forces, while a decrease in binding in the presence of alcohol suggested the contribution of hydrophobic interactions. nih.gov Scatchard analysis of this interaction revealed two distinct classes of binding sites, indicating a complex binding mechanism involving multiple types of forces. nih.gov

The specific chemical features of this compound and related compounds are crucial for their melanin affinity. The mechanism involves an ionic interaction between the protonated cation on the tertiary or secondary amine of the molecule's side chain and the carboxylate groups present in the melanin polymer. snmjournals.orgplos.org This electrostatic attraction is a key driver of the initial binding.

Complementing the ionic bond is the π-π interaction between the aromatic ring of the benzamide and the heteroaromatic rings within the melanin structure. snmjournals.orgplos.org This face-to-face hydrophobic binding is energetically favorable compared to edge-to-edge ionic interactions alone. mdpi.com The combination of the protonated amine for electrostatic anchoring and the aromatic ring for hydrophobic stacking results in the strong and selective affinity that benzamides exhibit for melanin. snmjournals.org

Ligand Interactions with Sigma Receptors (σ-1R and σ-2R)

While the benzamide class of molecules is primarily studied for melanin affinity, compounds with this structural motif have also been evaluated for interaction with other molecular targets, including sigma receptors. Sigma receptors, which are broadly distributed in the central nervous system and peripheral organs, are classified into two main subtypes, σ-1 and σ-2, which are distinct protein entities. wikipedia.orgsigmaaldrich.com However, studies on N-[2-(diethylamino)ethyl]-4-[18F]fluorobenzamide, a compound structurally analogous to this compound, have shown it to possess a low affinity for both σ-1 and σ-2 receptors. nih.gov In contrast, other fluorobenzamide derivatives, such as N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide, have been found to bind to sigma receptors with high affinity (Ki = 3.4 nM) and notable selectivity for the σ-2 subtype over the σ-1 subtype. nih.gov

Below is a summary of binding affinities for a representative fluorobenzamide derivative.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity (σ-2/σ-1) |

| N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma-1 (σ-1R) | - | 120 |

| N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma-2 (σ-2R) | 3.4 nM | 120 |

Although direct, high-affinity interaction of this compound with sigma receptors appears unlikely based on available data for close analogs nih.gov, understanding the signaling pathways modulated by these receptors provides context for preclinical research.

The σ-1 receptor functions as a molecular chaperone at the endoplasmic reticulum (ER) and mitochondria-associated membranes (MAMs). nih.govnih.gov It plays a significant role in regulating cellular calcium (Ca²⁺) signaling, which in turn affects numerous downstream processes. wikipedia.orgnih.govencyclopedia.pub Ligands binding to the σ-1 receptor can modulate ion channel activity, ER stress responses, and bioenergetics. nih.gov Activation of the σ-1 receptor can lead to the stabilization of key signaling molecules, such as the inositol 1,4,5-trisphosphate (IP3) receptor, thereby controlling Ca²⁺ flux between the ER and mitochondria. nih.gov

The σ-2 receptor , now identified as TMEM97, is highly expressed in proliferating cells, including many types of tumor cells. wikipedia.orgencyclopedia.pub Its activation by ligands has been shown to modulate several signaling pathways. It can influence calcium and potassium channel function and interact with pathways involving receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). wikipedia.org Furthermore, some σ-2 receptor ligands have been found to induce autophagy, likely through the inhibition of the mammalian target of rapamycin (mTOR) pathway. nih.govmdpi.com

The two sigma receptor subtypes have distinct roles in the regulation of apoptosis, or programmed cell death.

Activation of the σ-1 receptor is generally associated with pro-survival and anti-apoptotic effects. frontiersin.org By acting as a chaperone protein, it can suppress ER stress-induced cell death. nih.gov In preclinical models, σ-1 receptor activation has been shown to increase the expression of anti-apoptotic proteins like Bcl-2 and decrease levels of pro-apoptotic proteins such as Bax in cardiomyocytes, thereby protecting cells from injury. frontiersin.org Overexpression of the σ-1 receptor has been found to ameliorate the apoptosis rate in pancreatic β-cells under lipotoxic conditions by relieving ER stress and mitochondrial dysfunction. nih.gov

In contrast, ligands for the σ-2 receptor are often found to be potent inducers of apoptosis, making the receptor a target of interest in oncology research. wikipedia.orgnih.gov The activation of σ-2 receptors can trigger cell death through multiple signaling pathways. nih.gov In various cancer cell lines, σ-2 ligands have been shown to induce DNA fragmentation, activate caspase-3, and lead to the cleavage of PARP-1, all hallmarks of apoptosis. nih.gov This apoptotic induction appears to be partially dependent on caspase activation, but may also involve caspase-independent pathways. nih.govnih.gov

Enzyme Inhibition Studies (e.g., Monoamine Oxidase-B (MAO-B))

Derivatives of benzamide have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme that plays a role in the metabolism of dopamine (B1211576) and is a therapeutic target in neurodegenerative conditions like Parkinson's disease. mdpi.comuniroma1.it Preclinical studies have shown that compounds featuring a benzamide core can act as potent and selective MAO-B inhibitors. nih.govresearchgate.net

For example, a series of novel benzamide-hydroxypyridinone hybrids were developed, with some compounds exhibiting potent and selective MAO-B inhibition with IC₅₀ values in the nanomolar range. nih.gov Another study on indole derivatives identified 3,4-dichloro-N-(1H-indol-5-yl)benzamide as a highly potent, selective, and competitive hMAO-B inhibitor with a Ki value of 7 nM. researchgate.net The mode of inhibition for these types of compounds is often competitive and reversible. researchgate.netresearchgate.net Kinetic studies of 2-amino-ethyl carboxamide derivatives, which are structurally related to this compound, showed that selective MAO-B inhibitors act through an initial competitive phase. nih.gov Molecular modeling suggests that these inhibitors interact with key amino acid residues within the active site of the MAO-B enzyme. nih.gov

This table presents the inhibitory potency of various benzamide derivatives against the MAO-B enzyme from preclinical studies.

| Compound Class | Representative Compound | Inhibition Potency (IC₅₀ or Ki) | Selectivity Index (SI) vs MAO-A |

| Benzamide-hydroxypyridinone | Compound 8g | IC₅₀ = 68.4 nM | 213 |

| Indole Benzamide | Compound 5 | Ki = 7 nM | > 2375 |

| Thio/semicarbazide-based benzyloxy | Compound BT5 | Ki = 0.072 µM | 363.64 |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | Compound 1 | IC₅₀ = 3.47 µM | 12.48 |

Exploration of Other Potential Biological Targets and Pathways for Benzamide Derivatives

The benzamide scaffold is a versatile pharmacophore present in a wide array of biologically active compounds, and derivatives have been investigated for their activity at numerous biological targets beyond neurotransmitter transporters and receptors. This exploration has revealed potential therapeutic applications in various disease areas.

Histone Deacetylase (HDAC) Inhibition: A significant area of research for benzamide derivatives is their role as histone deacetylase (HDAC) inhibitors, which are promising agents for cancer therapy acs.orgnih.govnih.govresearchgate.net. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to cell-cycle arrest and apoptosis in cancer cells nih.gov. The benzamide moiety in these inhibitors can chelate the zinc ion within the active site of HDACs, a key interaction for their inhibitory activity nih.gov. Numerous N-(2-aminophenyl)benzamide derivatives have been synthesized and shown to possess potent HDAC inhibitory and antitumor activities researchgate.net. Structure-activity relationship studies have indicated that specific substitutions on the benzamide structure are crucial for potency and selectivity acs.orgnih.govtandfonline.com.

Sigma Receptor Modulation: Benzamide derivatives have also been identified as ligands for sigma receptors (S1R and S2R), which are implicated in various central nervous system disorders mdpi.comnih.gov. The S1R, in particular, is a target for neuroprotection and modulation of neuroinflammation mdpi.comnih.gov. Novel benzamide-based S1R agonists have been developed with high affinity and selectivity, demonstrating the potential of this chemical class to modulate sigma receptor function mdpi.comnih.gov.

Ion Channel Modulation: The benzamide structure has been incorporated into molecules that modulate the function of ion channels. For instance, certain benzamide derivatives have been identified as blockers of the voltage-gated potassium channel Kv1.3 nih.govnih.gov. As Kv1.3 channels are involved in T-cell activation, their blockade represents a potential therapeutic strategy for autoimmune diseases nih.gov. Other research has explored 2-methylbenzamide derivatives as modulators of the voltage-gated sodium channel Nav1.1, which is crucial for the function of electrically excitable cells researchgate.net.

Monoamine Oxidase (MAO) Inhibition: As mentioned previously, N-(2-aminoethyl)benzamide derivatives have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO), particularly MAO-B nih.govnih.govnih.gov. MAO-B is a key enzyme in the metabolism of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. The N-(2-aminoethyl)benzamide scaffold has proven to be a promising starting point for the development of potent and selective MAO-B inhibitors nih.govnih.gov.

Other Potential Targets: The versatility of the benzamide core has led to its investigation in a variety of other biological contexts. For example, N-(2-(benzylamino)-2-oxoethyl)benzamide analogs have been identified as agents that protect pancreatic β-cells against endoplasmic reticulum (ER) stress, a condition relevant to diabetes nih.gov. Additionally, amino-substituted benzamide derivatives have been studied for their antioxidant properties acs.org.

Table 2: Investigated Biological Targets for the Broader Class of Benzamide Derivatives

| Target Class | Specific Target Example(s) | Potential Therapeutic Area |

| Enzymes | Histone Deacetylases (HDACs) acs.orgnih.govnih.govresearchgate.net, Monoamine Oxidase B (MAO-B) nih.govnih.govnih.gov | Oncology, Neurodegenerative Diseases |

| Receptors | Sigma-1 Receptor (S1R) mdpi.comnih.gov | Central Nervous System Disorders |

| Ion Channels | Voltage-gated Potassium Channel (Kv1.3) nih.govnih.gov, Voltage-gated Sodium Channel (Nav1.1) researchgate.net | Autoimmune Diseases, Neurological Disorders |

| Other | Pancreatic β-cell protection from ER stress nih.gov | Diabetes |

Structure Activity Relationship Sar Analysis and Rational Design

Impact of Halogen Substitution Patterns (e.g., Fluorine, Chlorine, Iodine) on Biological Activity and Receptor Binding Characteristics

The nature and position of halogen substituents on the benzamide (B126) ring are critical determinants of biological activity and receptor binding. Studies on a series of halo-substituted N-(2-aminoethyl)benzamide analogs as inhibitors of monoamine oxidase-B (MAO-B) have shown that all tested compounds act as competitive, time-dependent inhibitors. nih.gov The relative potencies of these analogs are influenced by both steric and hydrophobic effects imparted by the halogen. nih.gov

Fluorine, in particular, plays a significant role in modulating the properties of benzamide derivatives. The introduction of fluorine can affect several key parameters in drug design. acs.org For instance, in the context of cholesteryl ester transfer protein (CETP) inhibitors, fluorinated 3-benzylamino benzamides have been synthesized and evaluated. nih.gov Research in this area found that the position of the fluorine atom is crucial; meta-fluoro derivatives exhibited higher activity against CETP compared to para-fluoro analogs, while ortho-fluoro analogs were the least active. nih.gov This suggests that the electronic effects and the potential for interactions of the fluorine atom are highly dependent on its placement on the phenyl ring.

Furthermore, studies on benzamide-type binders for the protein cereblon (CRBN) have demonstrated that fluorinated derivatives can exhibit increased binding affinity. acs.orgnih.gov Specifically, ortho-fluorobenzamides showed improved affinity, a phenomenon partly attributed to the formation of intramolecular hydrogen bonds (IMHBs) between the fluorine atom and the amide proton. acs.orgnih.gov This interaction can pre-determine the ligand's conformation, potentially reducing the entropic penalty upon binding to the target protein. nih.gov

The following table summarizes the impact of halogen substitution on the activity of various benzamide derivatives:

| Compound Class | Halogen/Position | Observed Effect on Activity | Reference |

| N-(2-aminoethyl)benzamide Analogs | Halo-substituted | Competitive, time-dependent inhibition of MAO-B | nih.gov |

| 3-Benzylamino Benzamides | m-Fluoro vs. p-Fluoro | m-F derivatives showed higher CETP inhibitory activity | nih.gov |

| Benzamide-type CRBN Binders | o-Fluoro | Increased binding affinity, potential for intramolecular hydrogen bonding | acs.orgnih.gov |

| Triazolethioacetamides | Chlorine vs. Fluorine | Chlorine substitution led to slightly higher average potency against metallo-β-lactamases | nih.gov |

Influence of Alkyl Linker Length and Amine Residue on Target Affinity and Selectivity

In a study on antibody-drug conjugates, the elaboration of an amide N-methyl group to an N-(2-aminoethyl) group resulted in a linker-payload that was significantly more stable in mouse serum without compromising its stability in human serum or its cleavability by the target enzyme, cathepsin B. nih.gov This highlights the favorable properties conferred by the N-(2-aminoethyl) moiety in terms of metabolic stability. The free primary amine of this group also provides a convenient handle for further derivatization, for example, with polyethylene (B3416737) glycol (PEG) to enhance aqueous solubility. nih.gov

The importance of the 2-amino-ethyl moiety has also been explored in other contexts. Structure-activity relationship studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, a putative ERK1/2 inhibitor, were conducted to define its pharmacophore. nih.govresearchgate.net The presence of this side chain was integral to its biological activity.

General studies on linker design in fragment-based drug discovery have shown that increasing the length of an alkyl linker can lead to variations in the stabilization of target molecules like DNA. nih.gov For instance, in a series of bisbenzimidazoles, thermal stabilization of a DNA duplex increased as the linker length grew from 3 to 21 atoms. nih.gov However, linker flexibility can also introduce an entropic penalty upon binding, which can negatively impact affinity. johnshopkins.edu Therefore, the two-carbon length of the ethyl linker in N-(2-aminoethyl)-4-fluorobenzamide likely represents an optimized balance between reaching key interaction points in a binding site and maintaining conformational rigidity to minimize entropic loss.

The terminal amine residue is also a key feature. In many biological systems, this amine can be protonated, allowing it to form strong ionic interactions with negatively charged residues, such as carboxylate groups, in a target's binding site. stereoelectronics.org This charged interaction is often a powerful driver of binding affinity.

Conformational Analysis and Pharmacophore Modeling for Optimized Target Engagement

Conformational analysis and pharmacophore modeling are essential computational tools for understanding how benzamide derivatives interact with their biological targets on a three-dimensional level. These methods help to identify the key structural features required for activity and guide the design of more potent and selective inhibitors. nih.govtandfonline.com

A pharmacophore model for a series of inhibitors defines the essential spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. For benzamide-based histone deacetylase (HDAC) inhibitors, a common pharmacophore model includes a zinc-binding group, a linker, and a capping group that interacts with the surface of the enzyme. researchgate.net The this compound scaffold fits this general model, where the terminal amine could interact with the zinc ion or other polar residues, the ethyl group acts as a linker, and the fluorinated phenyl ring serves as the capping group.

These computational approaches have been successfully applied to various benzamide series:

CETP Inhibitors: Ligand-based and structure-based drug design strategies confirmed that hydrophobic interactions are key for the formation of the ligand-protein complex. nih.gov

Melanogenesis Inhibitors: A 3D pharmacophore model for N-benzyl benzamide derivatives was developed to understand the ligand-receptor interactions. nih.gov

ROCK1 Inhibitors: 3D-QSAR and pharmacophore models were used to investigate N-methyl-4-(4-pyrazolidinyl) benzamides and guide the virtual screening of new, potent inhibitors. tandfonline.com

Design Principles for Enhanced Target Specificity and Preclinical Efficacy

The design of benzamide derivatives with improved target specificity and preclinical efficacy follows several key principles of modern drug design. nih.govazolifesciences.com Selectivity is paramount to minimize off-target effects and potential toxicity.

One primary strategy to enhance specificity is to exploit differences in the shape and electrostatic environment of the binding sites between the intended target and off-targets. acs.org For instance, modifying the substitution pattern on the benzamide's phenyl ring can introduce steric bulk or alter the electronic properties to favor binding to one receptor over another. In a series of N-(thiazol-2-yl)-benzamide analogs, subtle changes to the benzamide ring led to the identification of compounds with high selectivity for the Zinc-Activated Channel (ZAC) over other related ion channels. nih.gov

Another principle is the optimization of molecular flexibility. While some flexibility in the linker is necessary to achieve an optimal binding pose, excessive conformational freedom can be detrimental. johnshopkins.edu The relatively short N-(2-aminoethyl) side chain offers a degree of constrained flexibility.

Key design principles derived from studies on benzamide analogs include:

Exploiting Specific Interactions: Introduction of groups capable of forming specific hydrogen bonds or ionic interactions with the target, but not with off-targets. The terminal amine of this compound is a prime example of a group that can form strong, directed interactions. stereoelectronics.org

Conformational Constraint: Introducing structural elements that lock the molecule into a bioactive conformation. As discussed, ortho-fluoro substitution can achieve this through intramolecular hydrogen bonding. nih.gov

Modulating Physicochemical Properties: Fine-tuning properties like lipophilicity and polar surface area to improve absorption, distribution, metabolism, and excretion (ADME) profiles, which is crucial for preclinical efficacy.

The table below outlines design modifications and their impact on specificity and activity for benzamide-related scaffolds.

| Design Modification | Scaffold | Impact | Reference |

| Ortho-Fluoro Substitution | Benzamide CRBN Binders | Increased affinity and conformational rigidity | acs.orgnih.gov |

| Meta-Fluoro Substitution | 3-Benzylamino Benzamides | Higher CETP inhibitory activity vs. para- or ortho- | nih.gov |

| Elaboration to N-(2-aminoethyl) | Amide Linker | Enhanced stability in mouse serum | nih.gov |

| Shifting ethoxy from para to ortho | Thiazolidinedione | Improved cell proliferation inhibition and apoptosis induction | nih.gov |

Ligand Efficiency and Lipophilicity Considerations in Benzamide Scaffold Optimization

In modern drug discovery, optimizing a compound's potency is not enough; this potency must be achieved efficiently with respect to the molecule's properties. Two key metrics for this are Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). nih.gov

Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom. It provides an indication of how well a molecule uses its size to achieve binding affinity. Higher LE values are generally desirable, especially in early-stage drug discovery. acs.org

Lipophilic Ligand Efficiency (LLE or LiPE) relates a compound's potency to its lipophilicity (logP or logD). It is a measure of how effectively a compound utilizes its greasiness to bind to a target. Since high lipophilicity is often associated with poor ADME properties and toxicity, maximizing LLE is a critical goal in lead optimization. acs.orgacs.org

In a study of benzamide-type CRBN binders, the introduction of fluorine increased the measured lipophilicity (logD). nih.gov However, the most potent fluorinated analog also showed the highest affinity, indicating an efficient use of the added lipophilicity. nih.gov Conversely, simply equipping the benzamide scaffold with multiple hydrophobic substituents without considering specific interactions did not improve binding affinity and resulted in a lower LLE. nih.gov

Analysis of various drug candidates has shown that properties like LE and LLE are often better differentiators of successful drugs than simple physicochemical properties like molecular weight or logP alone. nih.gov For a series of P-glycoprotein inhibitors, it was noted that smaller ligands tended to show higher ligand efficiency values. acs.org This underscores the importance of achieving potency with molecular scaffolds that are as small and efficient as possible. The this compound structure represents a relatively small and efficient scaffold, providing a solid foundation for optimization based on these efficiency metrics.

Computational Modeling and in Silico Approaches in N 2 Aminoethyl 4 Fluorobenzamide Research

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target protein's active site. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them based on their predicted binding energy.

For benzamide (B126) derivatives, molecular docking has been extensively used to elucidate their mechanism of action. For instance, in the study of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as Rho-associated kinase-1 (ROCK1) inhibitors, docking studies revealed critical interactions with key amino acid residues like M156 and K105. peerj.com These interactions, which include hydrogen bonds and hydrophobic contacts, are crucial for the ligand's inhibitory activity. peerj.com Similarly, docking studies of three-substituted benzamide derivatives as inhibitors of the FtsZ protein showed essential hydrogen bond interactions with residues such as Val 207, Asn 263, and Leu 209. nih.gov

In the case of a close analog, N‑(1‑benzylpiperidin‑4-yl)‑4‑fluorobenzamide, molecular docking was performed to determine its binding energy and analyze its interactions with the σ1 receptor, corroborating its potential as an analgesic for neuropathic pain. nih.gov These studies exemplify how molecular docking can provide a detailed atomic-level understanding of the interactions between a ligand like N-(2-aminoethyl)-4-fluorobenzamide and its potential biological targets, guiding the design of more potent and selective molecules. icm.edu.pl

| Compound Class | Target Protein | Key Interacting Residues | Reference |

| N-ethyl-4-(pyridin-4-yl)benzamide derivatives | ROCK1 | M156, K105, R84, F87 | peerj.com |

| Three-substituted benzamide derivatives | FtsZ | Val 207, Asn 263, Leu 209, Gly 205 | nih.gov |

| N‑(1‑benzylpiperidin‑4-yl)‑4‑fluorobenzamide | σ1 Receptor | Not specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. By establishing this relationship, QSAR models can predict the activity of new, unsynthesized molecules, thereby prioritizing which compounds to synthesize and test.

QSAR studies on substituted benzamides have demonstrated the utility of this approach in modeling antimicrobial activity. documentsdelivered.com These models often use topological descriptors and molecular connectivity indices to quantify structural characteristics. documentsdelivered.com For a series of benzylidene hydrazine benzamides with anticancer activity, a successful QSAR model was developed that could guide the design of more potent derivatives against human lung cancer cell lines. jppres.comunair.ac.id

QSAR models can be broadly categorized into 2D and 3D approaches. 2D-QSAR relies on descriptors calculated from the 2D representation of a molecule, such as connectivity indices and physicochemical properties. In contrast, 3D-QSAR methods require the 3D structures of the molecules and their alignment, allowing for a more detailed analysis of the steric and electronic properties that influence activity.

Two of the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules. The variation in these fields is then correlated with the biological activity to build a predictive model. nih.gov

CoMSIA extends this concept by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, which often provides a more comprehensive model of the structure-activity relationship. nih.gov

Numerous studies on benzamide derivatives have successfully employed CoMFA and CoMSIA. For instance, a 3D-QSAR study on benzamide-type antibacterial inhibitors of the FtsZ protein yielded statistically robust models that provided a rational guide for designing new agents. nih.gov Similarly, these methods were used to investigate biaryl benzamides as histone deacetylase 1 (HDAC1) inhibitors and N-methyl-4-(4-pyrazolidinyl) benzamides as ROCK1 inhibitors, producing models with high predictive ability. modares.ac.irnih.gov The statistical validation of these models, using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), is crucial for ensuring their reliability. mdpi.com

| Compound Series | Target/Activity | Method | q² | r² (ncv) | r² (pred) | Reference |

| Benzamide type inhibitors | FtsZ Protein | CoMFA | - | - | 0.974 | nih.gov |

| Benzamide type inhibitors | FtsZ Protein | CoMSIA | - | - | 0.980 | nih.gov |

| Biaryl benzamides | HDAC1 | CoMFA | 0.663 | 0.909 | 0.767 | modares.ac.ir |

| Biaryl benzamides | HDAC1 | CoMSIA | 0.628 | 0.877 | 0.722 | modares.ac.ir |

| N-methyl-4-(4-pyrazolidinyl) benzamides | ROCK1 | CoMFA | 0.616 | 0.972 | 0.983 | nih.gov |

| N-methyl-4-(4-pyrazolidinyl) benzamides | ROCK1 | CoMSIA | 0.740 | 0.982 | 0.824 | nih.gov |

Density Functional Theory (DFT) Applications in Compound Analysis and Adsorption Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.org It has become a cornerstone of computational chemistry for calculating a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics.

In the analysis of benzamide derivatives, DFT calculations are used to determine stable molecular structures and to compute molecular descriptors that explain their reactivity. researchgate.net These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the molecular electrostatic potential (MEP), and various global reactivity indices like hardness, softness, and electrophilicity. nih.govnih.gov For example, a combined experimental and theoretical study on an amino benzoyl thiourea derivative used DFT to interpret UV-Vis, FT-IR, and NMR spectra, providing a comprehensive characterization of the molecule. rsc.org

The electronic properties calculated by DFT are also crucial for understanding and predicting the adsorption properties of a compound on a surface. The MEP, for instance, can identify electron-rich and electron-poor regions of a molecule, indicating sites that are likely to interact with a surface or other molecules. While specific DFT studies on the adsorption of this compound were not found, the principles derived from studies on related compounds are directly applicable for predicting its interaction with various materials.

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By numerically solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a system, offering insights that are not available from static models like molecular docking.

In the context of drug design, MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by docking. nih.gov A simulation run over several nanoseconds can reveal whether the ligand remains stably bound in the active site or if its conformation changes significantly. This is a crucial step in validating a predicted binding pose. rsc.org

For various benzamide inhibitors, MD simulations have been employed to confirm the stability of the ligand-receptor complex. Studies on inhibitors for targets like FtsZ and ROCK1 have used MD to ensure that the key interactions observed in docking are maintained throughout the simulation. nih.govnih.gov The stability is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over time; a stable RMSD value indicates that the complex has reached equilibrium and the binding mode is likely correct. researchgate.net These simulations provide a more realistic representation of the dynamic interactions between a compound like this compound and its biological target. mdpi.com

Virtual Screening and Lead Compound Identification

Virtual screening is a computational strategy used in the early stages of drug discovery to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. acs.org This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources. Virtual screening can be broadly classified into two categories: structure-based and ligand-based.

Structure-Based Virtual Screening (SBVS) relies on the 3D structure of the target protein. Large compound libraries are docked into the target's active site, and molecules are ranked based on their docking scores.

Ligand-Based Virtual Screening (LBVS) is used when the 3D structure of the target is unknown. It uses the structure of known active compounds to create a model, such as a pharmacophore, which represents the key chemical features required for activity. cam.ac.uk This model is then used to search for other molecules in a database that possess these same features.

Benzamide derivatives have been identified as promising lead compounds through virtual screening campaigns. For example, in silico screening was used to discover novel benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). nih.govresearchgate.net In such a process, a compound like this compound could either serve as a starting point for a ligand-based search or be identified as a "hit" from a large chemical library in a structure-based screen.

Preclinical Research Methodologies and in Vitro/in Vivo Evaluation Non Human Studies

Cell-Based Assays for Target Engagement and Functional Activity

In vitro cell-based assays are fundamental in determining the interaction of a compound with its intended biological target and its subsequent functional effects. For fluorobenzamide derivatives, these assays have been crucial in confirming their affinity for melanoma cells and understanding the mechanisms of uptake.

Studies investigating radiolabeled derivatives of the N-(2-aminoethyl)-4-fluorobenzamide scaffold have consistently demonstrated significant uptake and retention in melanoma cell lines. The B16F10 murine melanoma cell line is a commonly used model for these assessments.

In one study, the cellular uptake of a ⁶⁸Ga-labeled fluorinated benzamide (B126) derivative, ⁶⁸Ga-MI-0202C1, was evaluated in B16F10 cells. plos.org The cells were incubated with the radiolabeled compound for 30 and 60 minutes. plos.org To stimulate melanin production, a key target for benzamide compounds, the cells were pretreated with L-tyrosine. plos.orgplos.org This pretreatment led to a visibly darker appearance of the cell pellet, indicating active melanogenesis. plos.orgplos.org The results showed a significantly higher uptake of the compound in the L-tyrosine-treated cells compared to non-treated cells, suggesting that the uptake is selective for melanin. plos.orgplos.org

Similarly, another derivative, ¹⁸F-labeled N-(2-(dimethylamino)ethyl)-4-fluorobenzamide (¹⁸F-DMFB), exhibited melanin-specific uptake in B16F10 cells. The cellular uptake of ¹⁸F-DMFB increased by more than 18-fold when the cells were stimulated with L-tyrosine. nih.gov This high degree of specificity underscores the potential of the fluorobenzamide core structure for targeting melanoma.

The uptake of another related compound, 4-[¹⁸F]FEBZA, was found to be both time- and temperature-dependent in B16F10 cells. nih.gov A threefold higher binding was observed after 60 minutes of incubation compared to 15 minutes. nih.gov The binding was significantly reduced at 0°C, suggesting an active uptake mechanism is involved. nih.gov

| Compound | Key Finding | Reference |

|---|---|---|

| ⁶⁸Ga-MI-0202C1 | Higher uptake in L-tyrosine treated cells over 60 minutes, indicating melanin-selective uptake. | plos.orgplos.org |

| ¹⁸F-DMFB | Over 18-fold increase in cellular uptake in the presence of L-tyrosine. | nih.gov |

| 4-[¹⁸F]FEBZA | Time- and temperature-dependent uptake, with a 3-fold increase in binding at 60 min vs. 15 min. | nih.gov |

The binding affinity of fluorobenzamide derivatives to their target is a critical parameter for their efficacy as imaging or therapeutic agents. These studies often utilize competition assays or direct binding measurements in melanoma cells.

The enhanced uptake of ⁶⁸Ga-MI-0202C1 and ¹⁸F-DMFB in L-tyrosine-treated B16F10 cells strongly indicates a high binding affinity for melanin. plos.orgplos.orgnih.gov The benzamide structure, characterized by an aromatic ring and an amine group, is known to exhibit a high affinity for melanin. plos.orgnih.gov This inherent property makes it a promising scaffold for developing agents that can specifically target melanoma.

For the compound N-(2-diethylaminoethyl)-4-[¹⁸F]fluorobenzamide ([¹⁸F]-DAFBA), studies in tyrosine-stimulated B16F10 cells showed that uptake peaked at 30 minutes and remained significantly higher than in non-treated cells for up to 2 hours, demonstrating a strong and sustained binding. nih.gov This represents an 18- to 25-fold increase in uptake compared to the non-stimulated cells. nih.gov

| Compound | Methodology | Key Finding | Reference |

|---|---|---|---|

| ⁶⁸Ga-MI-0202C1 | Cellular uptake in L-tyrosine treated vs. non-treated cells. | Selective uptake indicates high affinity for melanin. | plos.orgplos.org |

| ¹⁸F-DMFB | Binding affinity measured in cells with or without L-tyrosine. | Melanin-specific binding. | nih.gov |

| [¹⁸F]-DAFBA | Uptake in tyrosine-stimulated cells over time. | 18- to 25-fold increased uptake compared to non-treated cells, peaking at 30 minutes. | nih.gov |

In Vivo Animal Model Studies (Non-Human)

Following promising in vitro results, the evaluation of this compound derivatives proceeds to in vivo studies using animal models. These studies are essential for understanding the compound's pharmacokinetic profile, biodistribution, and imaging potential in a whole-organism context.

Biodistribution studies are performed to determine the localization and clearance of the compound within the body over time. Rodent models bearing melanoma xenografts are typically used for this purpose.

For ¹⁸F-DMFB, biodistribution studies in mice with B16F10 xenografts revealed significant accumulation and retention in the tumors for up to 120 minutes post-injection. nih.gov The uptake in the liver was observed to decrease over this period, indicating clearance of the compound. nih.gov Similarly, studies with ⁶⁸Ga-MI-0202C1 showed high uptake in the kidneys, suggesting that this radiolabeled compound is primarily excreted through the renal system. plos.org

The biodistribution of [¹⁸F]-DAFBA was assessed in C57BL/6 mice with B16F10 tumor allografts. nih.gov The compound showed significant tumor uptake at 1 and 2 hours post-injection. nih.gov In contrast, the uptake in A375M and U87MG xenograft models was considerably lower. nih.gov

| Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| ¹⁸F-DMFB | B16F10 xenograft mouse model | Accumulated and retained in xenografts for 120 minutes; liver uptake decreased over time. | nih.gov |

| ⁶⁸Ga-MI-0202C1 | Mice bearing B16F10 xenografts | High kidney uptake indicates primary excretion through the kidneys. | plos.org |

| [¹⁸F]-DAFBA | C57BL/6 mice with B16F10 allografts | Significant tumor uptake at 1 and 2 hours post-injection. | nih.gov |

Micro-Positron Emission Tomography (microPET) imaging allows for the non-invasive visualization of the distribution of radiolabeled tracers in small animals. This technique has been instrumental in evaluating the potential of fluorobenzamide derivatives as melanoma imaging agents.

MicroPET studies using ⁶⁸Ga-MI-0202C1 in B16F10 tumor-bearing mice successfully visualized the xenografts at 30 and 60 minutes after intravenous injection. plos.orgnih.gov The images showed excellent tumor-to-background contrast, which was maintained for the duration of the scan. plos.org

Similarly, ¹⁸F-DMFB was used for small-animal PET imaging in both B16F10 xenograft and metastasis mouse models, where it allowed for the visualization of both primary and metastatic lesions. nih.gov The ability to detect metastases is a critical attribute for a melanoma imaging agent.

Another derivative, 4-[¹⁸F]FEBZA, also demonstrated clear visualization of melanoma tumors on microPET images as early as 10 minutes post-injection, with the tumor intensity increasing over time. nih.gov In contrast, a non-melanoma tumor model (HT-29) was not visible on the scans, further highlighting the specificity of this class of compounds for melanoma. nih.gov

A key metric for the effectiveness of an imaging agent is the tumor-to-non-target ratio, which quantifies the contrast between the tumor and surrounding healthy tissues. High ratios are desirable for clear and accurate tumor delineation.

In studies with [¹⁸F]-DAFBA in mice with B16F10 allografts, the tumor-to-blood and tumor-to-muscle ratios reached 34.0 ± 13.2 and 23.3 ± 10.1, respectively, at 2 hours post-injection. nih.gov These high ratios indicate excellent contrast between the tumor and these background tissues.

For 4-[¹⁸F]FEBZA, favorable tumor-to-tissue ratios were also observed. nih.gov At 2 hours post-injection, the tumor-to-muscle ratio in the B16F10 melanoma model was 6.64 ± 1.11, which was significantly higher than in a C-32 amelanotic melanoma model (2.43 ± 0.14) and an HT-29 adenocarcinoma model (2.21 ± 0.17). nih.gov

| Compound | Animal Model | Ratio | Value (at 2h post-injection) | Reference |

|---|---|---|---|---|

| [¹⁸F]-DAFBA | C57BL/6 mice with B16F10 allografts | Tumor/Blood | 34.0 ± 13.2 | nih.gov |

| Tumor/Muscle | 23.3 ± 10.1 | |||

| 4-[¹⁸F]FEBZA | C57BL/6 mice with B16F10 melanoma | Tumor/Muscle | 6.64 ± 1.11 | nih.gov |

| nu/nu athymic mice with C-32 melanoma | Tumor/Muscle | 2.43 ± 0.14 | ||

| nu/nu athymic mice with HT-29 adenocarcinoma | Tumor/Muscle | 2.21 ± 0.17 |

Metabolic Stability and Biotransformation Studies in Preclinical Systems

For this compound, while specific metabolic stability data from in vitro preclinical systems such as human liver microsomes or hepatocytes were not available in the reviewed literature, the general methodologies for such assessments are well-established. Typically, the test compound is incubated with liver microsomes or hepatocytes in the presence of necessary cofactors like NADPH. mercell.comevotec.com The disappearance of the parent compound is monitored over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). mercell.com From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated to rank compounds based on their metabolic lability. thermofisher.comnih.gov

Biotransformation studies aim to identify the metabolic pathways a compound undergoes. These studies are crucial for understanding the formation of potentially active or toxic metabolites. In preclinical drug development, identifying major metabolites is a primary objective. nih.gov For amide-containing structures, hydrolysis is a potential metabolic pathway. lnhlifesciences.org Furthermore, compounds containing aromatic rings may undergo hydroxylation mediated by cytochrome P450 enzymes. nih.gov For this compound, potential biotransformation pathways could include amide hydrolysis, hydroxylation of the fluorobenzoyl ring, or modifications to the aminoethyl side chain. However, specific metabolite identification studies for this compound were not found in the provided search results.

In vivo studies with structurally related compounds provide some insight into metabolic stability. For instance, a study on an orally bioavailable flubendazole formulation, which also contains a benzamide moiety, identified its main metabolites in in vivo toxicity studies. nih.gov This highlights the importance of characterizing metabolic profiles in preclinical species.

Table 1: General Parameters in Preclinical Metabolic Stability Studies

| Parameter | Description | Typical In Vitro System |

| In Vitro Half-life (t½) | The time required for 50% of the parent compound to be metabolized. | Liver Microsomes, Hepatocytes |

| Intrinsic Clearance (Clint) | The measure of the metabolic capacity of the liver for a specific compound. | Liver Microsomes, Hepatocytes |

| Metabolite Identification | The structural elucidation of metabolic products. | Hepatocytes, Liver S9 Fractions |

In Vitro Stability and Purity Assessment of Radiotracers

For radiolabeled compounds such as [¹⁸F]this compound, ensuring stability and purity is paramount for their use in preclinical and clinical imaging. The radiotracer must remain intact in vivo to provide an accurate representation of its biodistribution and target engagement.

In vitro stability of radiotracers is often assessed in biological matrices like human plasma or serum to mimic physiological conditions. nih.gov For example, a study on a thiol-reactive ¹⁸F-labeling agent, N-[2-(4-¹⁸F-fluorobenzamido)ethyl]maleimide, evaluated its metabolic stability in mouse blood and various tissue homogenates. nih.gov The percentage of the intact tracer was determined by high-performance liquid chromatography (HPLC) analysis. nih.gov Similarly, for a related compound, [¹⁸F]-DAFBA (N-(2-diethylaminoethyl)-4-[¹⁸F]fluorobenzamide), low bone uptake in vivo suggested good stability of the carbon-fluorine bond, indicating minimal defluorination. nih.gov

The assessment of purity for radiotracers involves determining both chemical and radiochemical purity. nih.gov Radiochemical purity is a critical quality control parameter, ensuring that the radioactivity is associated with the desired chemical form. High-performance liquid chromatography (HPLC) with in-line radiation and UV detectors is a standard method for determining the radiochemical and chemical purity of radiopharmaceuticals. nih.govresearchgate.netnih.gov For instance, the radiochemical purity of [¹⁸F]-DAFBA was determined to be 97 ± 2% using a quality control HPLC system. nih.gov Thin-layer chromatography (TLC) is another common technique used for analyzing the radiochemical purity of ¹⁸F-labeled compounds. researchgate.net

The specific activity, which is the amount of radioactivity per unit mass of the compound, is another crucial parameter for radiotracers and was determined for [¹⁸F]-DAFBA to be greater than 1000 mCi/μmol. nih.gov

Table 2: Quality Control Parameters for Radiotracers

| Parameter | Description | Common Analytical Method |

| Radiochemical Purity | The proportion of the total radioactivity in the desired chemical form. | Radio-HPLC, Radio-TLC |

| Chemical Purity | The proportion of the desired chemical compound in the sample, irrespective of labeling. | HPLC with UV detection |

| Specific Activity | The amount of radioactivity per unit mass of the compound. | Calculated from radioactivity and mass measurements |

| In Vitro Stability | The stability of the radiotracer in biological matrices over time. | Incubation in plasma/serum followed by Radio-HPLC analysis |

Advanced Analytical Techniques for N 2 Aminoethyl 4 Fluorobenzamide Research

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of N-(2-aminoethyl)-4-fluorobenzamide, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR are the most relevant, while ³¹P NMR is not applicable due to the absence of phosphorus in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the fluorinated benzene (B151609) ring will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. Due to the fluorine substituent at the para-position, these protons will show a characteristic splitting pattern, likely a pair of doublets (or more complex multiplets due to coupling with fluorine). The protons of the ethylenediamine moiety will be observed further upfield. The two methylene groups (-CH₂-) adjacent to the amide and amine functionalities will have different chemical shifts, likely in the range of δ 2.5-3.5 ppm, and will show coupling to each other. The protons of the primary amine (-NH₂) and the amide (-NH-) will appear as broad signals, and their chemical shifts can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of δ 165-175 ppm. The aromatic carbons will resonate in the δ 110-160 ppm region. The carbon atom directly bonded to the fluorine atom will show a large coupling constant (¹JCF), which is a characteristic feature. The two methylene carbons of the ethylenediamine chain will be found in the upfield region, generally between δ 30-50 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to C=O) | ~7.8-8.0 | Doublet of doublets |

| Aromatic (ortho to F) | ~7.1-7.3 | Doublet of doublets |

| Amide (NH) | Variable (broad) | Singlet |

| Methylene (adjacent to NH) | ~3.4-3.6 | Quartet |

| Methylene (adjacent to NH₂) | ~2.8-3.0 | Triplet |

| Amine (NH₂) | Variable (broad) | Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~166 |

| Aromatic (C-F) | ~164 (with large ¹JCF) |

| Aromatic (C-C=O) | ~131 |

| Aromatic (CH, ortho to C=O) | ~130 |

| Aromatic (CH, ortho to F) | ~115 (with ²JCF) |

| Methylene (adjacent to NH) | ~42 |

| Methylene (adjacent to NH₂) | ~41 |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its amide, amine, aromatic, and carbon-fluorine bonds.

Key expected vibrational frequencies include:

N-H Stretching: The primary amine (-NH₂) and the secondary amide (-NH-) groups will exhibit stretching vibrations in the region of 3300-3500 cm⁻¹. The primary amine may show two distinct bands (symmetric and asymmetric stretching).

C=O Stretching: A strong, sharp absorption band characteristic of the amide carbonyl group (C=O) is expected around 1640-1680 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring will appear in the 1450-1600 cm⁻¹ region.

C-F Stretching: A strong absorption band due to the carbon-fluorine bond stretching is anticipated in the range of 1100-1300 cm⁻¹.

N-H Bending: The bending vibrations of the N-H bonds in the amine and amide groups will be observed around 1550-1650 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine/Amide | N-H Stretch | 3300-3500 | Medium-Strong |

| Carbonyl | C=O Stretch | 1640-1680 | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium |

| Amine/Amide | N-H Bend | 1550-1650 | Medium |

| Fluoroaromatic | C-F Stretch | 1100-1300 | Strong |

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. For this compound (C₉H₁₁FN₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value. This technique is crucial for confirming the identity of the synthesized compound with a high degree of confidence. For instance, the predicted exact mass for the [M+H]⁺ ion is approximately 183.0928 m/z.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for the analysis of non-volatile and thermally labile molecules. While often used for large biomolecules, it can also be applied to smaller organic compounds. In the context of this compound research, MALDI-TOF could be employed for rapid molecular weight confirmation and purity assessment, especially in high-throughput screening applications. The compound would be co-crystallized with a suitable matrix and ionized by a laser, with the resulting ions analyzed based on their time of flight to the detector.

Chromatographic Separation and Purification Techniques

Chromatographic techniques are essential for the separation and purification of this compound from reaction byproducts and starting materials. The choice of method depends on the scale of the purification and the nature of the impurities.

Commonly used chromatographic methods include:

Column Chromatography: This is a standard technique for the purification of organic compounds on a laboratory scale. A stationary phase, such as silica gel, is used to separate the components of a mixture based on their differential adsorption. A suitable solvent system (mobile phase) would be selected to achieve optimal separation of this compound from any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography. For the purification of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid). A preparative HPLC setup can be used to isolate larger quantities of the pure compound.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase, and the separation is visualized, often under UV light.

The selection and optimization of these chromatographic techniques are critical for obtaining this compound in high purity, which is a prerequisite for its reliable use in further research applications.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification of the synthesized radiolabeled compound and the analytical quality control of the final product. turkupetcentre.net Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode used for these applications. semanticscholar.org

In the context of this compound's radiolabeled counterpart, [¹⁸F]FE-PE2I, RP-HPLC serves two primary functions:

Preparative HPLC for Purification: Following radiosynthesis, the crude reaction mixture contains the desired product, unreacted precursors, and various byproducts. Preparative HPLC is employed to isolate the [¹⁸F]FE-PE2I from these impurities. This is a critical step to ensure that the final product is pure before formulation. nih.govnih.gov A semi-preparative C18 column is typically used for this separation, which is based on the differential partitioning of the compounds between the stationary and mobile phases. nih.gov